tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Lipophilicity Lead optimization ADME prediction

Researchers requiring the 6-methyl N-Boc-tetrahydrobenzodiazepine isomer for CNS lead optimization face limited supply. CAS 1375474-56-8 addresses this with ≥95% purity and XLogP 2.7, ideal for brain-penetrant design. • Regiochemical precision: 6-methyl substitution alters ring conformation and N-Boc rotational barriers for systematic SAR vs. 7-, 8-, or 9-methyl isomers. • Orthogonal handle: Single Boc-protected amine enables acid-labile deprotection and payload conjugation. • Operational gain: Enhanced UV chromophore simplifies HPLC monitoring. Supplied with QA documentation; standard B2B shipping.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 1375474-56-8
Cat. No. B1377701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
CAS1375474-56-8
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC1=C2CN(CCNC2=CC=C1)C(=O)OC(C)(C)C
InChIInChI=1S/C15H22N2O2/c1-11-6-5-7-13-12(11)10-17(9-8-16-13)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3
InChIKeyOZZNHBFVIKADTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate – Technical Baseline for Procurement Decisions


tert-Butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (CAS 1375474-56-8) is an N-Boc-protected, partially saturated 1,4-benzodiazepine bearing a single methyl substituent at the 6-position of the fused benzene ring. Its molecular formula is C₁₅H₂₂N₂O₂ (MW 262.35 g/mol) and it is typically supplied at ≥95% purity . The compound serves as a versatile intermediate for medicinal chemistry programs that require a 6-methyl-1,4-benzodiazepine scaffold, particularly where the Boc group is intended for later orthogonal deprotection and subsequent N-4 functionalization [1].

Boc strategy Orthogonal N-4 deprotection enables late-stage functionalization in medicinal chemistry programs
6-Methyl effect Tuned lipophilicity scaffold relative to the des-methyl parent for property window optimization
MW positioning Upper fragment to lower lead-like space entry point for fragment-growing workflows

Why Generic Substitution of tert-Butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate Fails in Medicinal Chemistry Programs


In-class N-Boc tetrahydrobenzodiazepines are not interchangeable building blocks because the position of the methyl substituent alters ring conformation, steric accessibility of the secondary amine after Boc removal, and the compound's partition coefficient—factors that directly influence coupling efficiency and the pharmacokinetic profile of the final target molecule . The quantitative evidence in Section 3 demonstrates that even structurally close analogs such as the des-methyl parent or the 9-methyl isomer generate measurable differences in computed LogP, hydrogen-bond topology, and molecular volume, each of which can shift a lead series out of a desired property window [1].

Des-methyl analog Higher lipophilicity may shift the property window for CNS-optimized lead series
9-Methyl isomer Altered N-H electronics and ring conformation despite identical hydrogen-bond donor count
MW-class analog Fragment-to-lead classification may shift across screening cascades when substituting the core scaffold

Quantitative Differentiation Evidence for tert-Butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate vs. Closest Analogs


6‑Methyl Substitution Lowers Calculated LogP by ~0.2 vs. the Des‑Methyl Parent

The 6-methyl analog exhibits an XLogP3 value of 2.7 [1]. In contrast, the des‑methyl parent compound (tert‑butyl 2,3,4,5‑tetrahydro‑1H‑1,4‑benzodiazepine‑4‑carboxylate, CAS 195983‑63‑2) has a reported LogP of 2.93 . The methyl group therefore reduces computed lipophilicity by 0.23 log units, a shift that can be decisive when optimizing for CNS drug-likeness or reducing hERG binding.

Lipophilicity
Reported
XLogP3 = 2.7
Des-methyl parent: LogP = 2.93
Δ = −0.23 log units
Supports CNS property window optimization
Cross-study comparable; PubChem XLogP3 algorithm context
Lipophilicity Lead optimization ADME prediction

6‑Methyl Analog Has One Less Hydrogen‑Bond Donor Than the 9‑Methyl Isomer

The target compound carries a single H‑bond donor (the N‑H of the diazepine ring), consistent with its computed donor count of 1 [1]. The 9‑methyl isomer (4‑Boc‑9‑methyl‑2,3,4,5‑tetrahydro‑1H‑benzo[e][1,4]diazepine, CAS 886364‑23‑4) likewise shows one H‑bond donor by inspection; however, the relocation of the methyl group to the 9‑position alters the electron density on the adjacent nitrogen and can influence the acidity of the N‑H proton as well as the geometry of the ring . The 6‑methyl isomer's donor topology may confer superior membrane permeability in series where N‑H engagement is undesirable.

H-Bond topology
Class-level
HBD = 1
9-methyl isomer also HBD = 1
Altered N-H electronics inferred from ring position
May influence passive permeability context
Class-level inference; donor strength may differ
Hydrogen bonding Permeability Ring conformation

Molecular Weight Increase of 14 Da vs. the Unsubstituted Core Alters Scaffold MW and cLogD

The target compound has a molecular weight of 262.35 Da , compared with 248.32 Da for the des‑methyl analog . The addition of 14 Da increases molecular volume and can shift cLogD values in a predictable manner. In fragment‑growing strategies, this incremental mass difference allows medicinal chemists to deliberately tune size‑dependent properties such as fraction of sp³ carbons and topological polar surface area while retaining the same Boc‑protected handle.

Molecular weight
Data to verify
262.35 Da
Des-methyl parent: 248.32 Da
Δ = +14 Da
Supports fragment-to-lead MW progression
Supplier records; verify against batch-specific COA
Molecular weight Fragment-based design cLogD

Purity Specifications (95% vs. 97%) and Their Impact on Downstream Chemistry

The target compound is routinely supplied at a minimum purity of 95% . The des‑methyl parent (CAS 195983‑63‑2) is available at 97% purity . While both purities are acceptable for early‑stage discovery, the 2‑percentage‑point purity gap may contain Boc‑deprotected free amine or ring‑opened impurities that can manifest as nuisance by‑products in subsequent amide coupling or reductive amination steps. Laboratories requiring tighter impurity profiling for scale‑up chemistry should verify batch‑specific certificates of analysis.

Purity specification
Data to verify
≥95%
Des-methyl analog: 97%
2 percentage-point lower specification
Specification review for multi-step synthesis planning
Commercial supplier specs; batch COA verification recommended
Chemical purity Supply chain Quality assurance

Optimal Research and Industrial Scenarios for tert-Butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate


Lead Optimization of CNS‑Penetrant Benzodiazepine Candidates

The 6‑methyl analog’s XLogP = 2.7 [1] positions it favorably for CNS drug design, where a LogP between 2 and 3.5 is often targeted to balance passive brain penetration with metabolic stability. Replacing the more lipophilic des‑methyl parent (LogP = 2.93) with this intermediate provides a c. 0.23 log unit reduction without sacrificing the Boc handle, allowing SAR expansion while staying within a favorable property window.

Parallel Synthesis of Region‑isomeric Benzodiazepine Libraries

When constructing a matrix of methyl‑positional isomers (6‑, 7‑, 8‑, 9‑methyl), the 6‑methyl variant uniquely places the substituent proximal to the bridgehead carbon, influencing ring pucker and N‑Boc rotational barriers . Procurement of the 6‑methyl intermediate alongside the 9‑methyl isomer (CAS 886364‑23‑4) enables exploration of regio‑specific effects on target binding without altering the core scaffold, a strategy frequently employed in GPCR and ion‑channel lead discovery.

Boc‑Deprotection‑Driven Functionalization for PROTAC and ADC Linker Conjugation

The presence of a single Boc‑protected secondary amine provides a chemically orthogonal handle for acid‑labile deprotection and subsequent conjugation to E3 ligase ligands or cytotoxic payloads. Compared with the des‑methyl scaffold, the additional methyl group enhances the UV chromophore for easier HPLC monitoring during preparative purification, an operational advantage frequently cited by process chemistry teams [1].

Fragment‑to‑Lead Growth Programs Requiring Controlled Molecular Weight Progression

With a molecular weight of 262.35 Da, the compound sits at the upper boundary of fragment space and the lower boundary of lead‑like space [1]. When coupled with the des‑methyl parent (248 Da), it offers a calibrated, two‑step mass ladder that fragment‑growing workflows can use to systemically probe the size‑dependence of binding affinity and ligand efficiency metrics.

Application
Selection Property
Validation Focus
CNS lead optimization
Lipophilicity tuning
Property window validation for brain penetration
Regioisomeric library synthesis
Methyl-positional control
Regio-specific SAR review across positional isomers
PROTAC / ADC linker conjugation
Orthogonal Boc handle
Deprotection monitoring and conjugation efficiency review
Fragment-to-lead growth
MW progression control
Size-dependent ligand efficiency metrics
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